molecular formula C23H18ClN3O2S B4924135 3-chloro-N-{[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

3-chloro-N-{[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

Cat. No.: B4924135
M. Wt: 435.9 g/mol
InChI Key: UOXXMLBZJFAZJD-UHFFFAOYSA-N
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Description

3-chloro-N-{[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, an ethylphenyl group, a benzoxazole ring, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multiple steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst such as aluminum chloride.

    Formation of Carbamothioyl Group: The carbamothioyl group can be introduced by reacting the intermediate with thiourea under basic conditions.

    Final Coupling: The final step involves coupling the synthesized benzoxazole derivative with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

3-chloro-N-{[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biological assays to study its interaction with various enzymes and receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for industrial purposes.

Mechanism of Action

The mechanism of action of 3-chloro-N-{[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The benzoxazole ring is known to interact with various enzymes, potentially inhibiting their activity. The chloro and ethylphenyl groups may enhance the compound’s binding affinity to its targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their function.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-ethylphenyl)-3-nitrobenzamide: This compound shares a similar core structure but differs in the presence of a nitro group instead of a benzoxazole ring.

    3-chloro-N-(2-ethylphenyl)-4-methoxybenzamide: This compound has a methoxy group instead of a benzoxazole ring.

Uniqueness

The presence of the benzoxazole ring in 3-chloro-N-{[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide distinguishes it from similar compounds. This ring structure imparts unique electronic and steric properties, potentially enhancing its biological activity and making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-N-[[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2S/c1-2-14-6-8-15(9-7-14)22-26-19-13-18(10-11-20(19)29-22)25-23(30)27-21(28)16-4-3-5-17(24)12-16/h3-13H,2H2,1H3,(H2,25,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXXMLBZJFAZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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